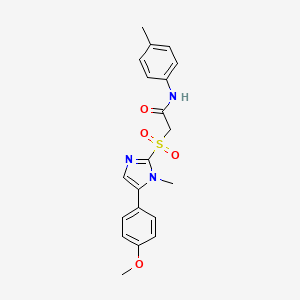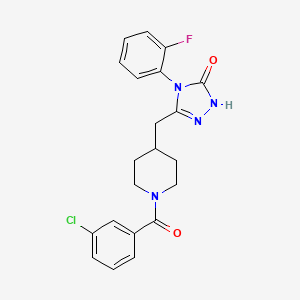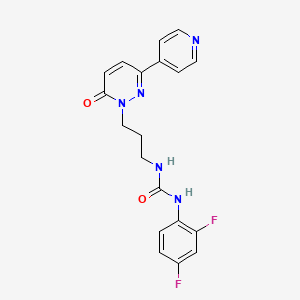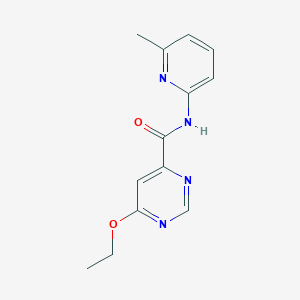
2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral data .科学的研究の応用
Synthesis and Antioxidant Activity
Research on compounds structurally related to 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide has been focused on their synthesis and antioxidant properties. For example, Talapuru et al. (2014) explored the synthesis and antioxidant activity of amidomethane sulfonyl-linked bis heterocycles, noting one compound with superior antioxidant activity compared to standard ascorbic acid (Talapuru et al., 2014).
Coordination Chemistry and Antioxidant Activity
The field also extends to coordination chemistry, where researchers like Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, exploring their antioxidant activities in vitro (Chkirate et al., 2019).
Antinociceptive Pharmacology
Another significant application is in antinociceptive pharmacology. Porreca et al. (2006) studied a compound with a similar structure, focusing on its antinociceptive actions in various pain models, highlighting its potential for treating inflammatory and neuropathic pain (Porreca et al., 2006).
Anticonvulsant Activity
Compounds in this class have been evaluated for anticonvulsant activity. Aktürk et al. (2002) synthesized derivatives and tested their effectiveness against seizures induced by maximal electroshock, identifying a particularly active compound (Aktürk et al., 2002).
Radiochemistry and Receptor Imaging
In radiochemistry, Hamill et al. (1996) developed radiolabelled nonpeptide angiotensin II antagonists, showcasing their application in receptor imaging (Hamill et al., 1996).
Antiparasitic Bioactivity
Hernández-Núñez et al. (2009) explored imidazole derivatives' antiparasitic bioactivity, finding significant activity against various unicellular parasites (Hernández-Núñez et al., 2009).
Rearrangement and Metal Coordination
Research by Bermejo et al. (2000) delved into the rearrangement and metal coordination of related compounds, adding insight into their chemical properties (Bermejo et al., 2000).
Antimicrobial and Anticancer Potential
Evren et al. (2019) synthesized derivatives and assessed their anticancer activity, highlighting their potential in medical applications (Evren et al., 2019).
Safety and Hazards
特性
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfonyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-14-4-8-16(9-5-14)22-19(24)13-28(25,26)20-21-12-18(23(20)2)15-6-10-17(27-3)11-7-15/h4-12H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPHUELMIGIPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=NC=C(N2C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Bromomethyl)-3-methyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B2421552.png)


![4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2421555.png)
![N-(3,4-dimethoxyphenethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2421556.png)
![(4R)-4-benzyl-3-[(2S)-2-[(benzyloxy)methyl]butanoyl]-1,3-oxazolidin-2-one](/img/structure/B2421559.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2421563.png)
![Methyl (1R,4aS,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B2421565.png)


![2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol](/img/structure/B2421573.png)
![3-(4-ethoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2421575.png)